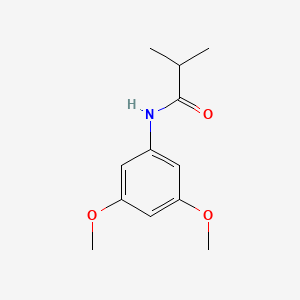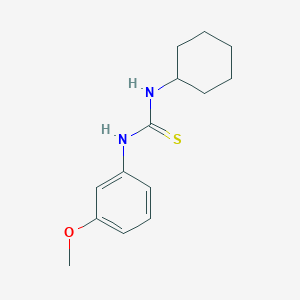
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, also known as MOO, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Mécanisme D'action
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride acts as a chelator of transition metals, including iron and copper. It has been found to inhibit the formation of reactive oxygen species (ROS) and to prevent oxidative damage to cells. This compound also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. This compound also has anti-inflammatory effects and has been found to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a valuable tool in studying the effects of drugs and toxins on the brain. However, one limitation is that this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in scientific research. One potential application is in the development of treatments for neurodegenerative diseases. This compound has been found to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the study of the effects of environmental toxins on the brain. This compound has been used to study the mechanisms of action of various toxins and could be used to develop treatments for toxin-induced neurodegeneration.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. This compound has also been used to study the mechanisms of action of various drugs and toxins. While there are limitations to its use, this compound has many potential applications in the future of scientific research.
Méthodes De Synthèse
The synthesis of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride involves the reaction of 4-morpholinylacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography to obtain the final product, this compound.
Applications De Recherche Scientifique
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the mechanisms of action of various drugs and toxins.
Propriétés
IUPAC Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNIXVADHBCMK-BNSHTTSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCCCCC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
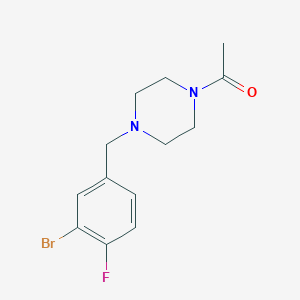
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
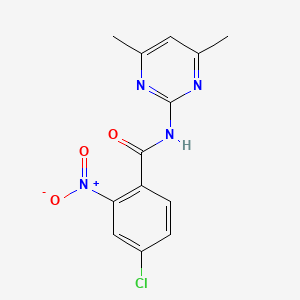
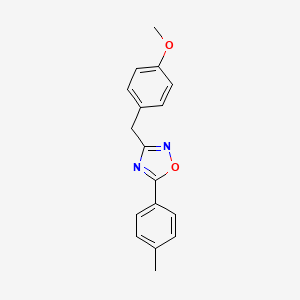
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
